3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrO6/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13H,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACLNXCSSBIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC(=CC(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578209 | |
| Record name | 1,1'-{[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176650-93-4 | |
| Record name | 1-(Bromomethyl)-3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176650-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-{[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3,5-Dimethoxybenzyl Bromide (Precursor)
The synthesis begins with the preparation of 3,5-dimethoxybenzyl bromide (CAS 877-88-3), a critical intermediate. This compound is synthesized via bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) under anhydrous conditions.
Reaction conditions :
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Solvent : Dry dichloromethane (DCM) or diethyl ether
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Temperature : 0–5°C (initial), then room temperature
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Time : 4–6 hours
Key reaction :
Etherification to Form 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
The central benzyl alcohol intermediate is generated through a Williamson ether synthesis. 3,5-Dihydroxybenzyl alcohol reacts with two equivalents of 3,5-dimethoxybenzyl bromide in the presence of a strong base.
Reaction conditions :
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Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
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Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature : Reflux (60–80°C)
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Time : 12–24 hours
Key reaction :
Final Bromination Step
The terminal hydroxyl group of the intermediate is converted to a bromide using PBr₃ or hydrogen bromide (HBr).
Reaction conditions :
-
Reagent : PBr₃ (1.2 equivalents)
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Solvent : Dry DCM or diethyl ether
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Temperature : 0–5°C (slow addition), then room temperature
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Time : 2–4 hours
Key reaction :
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production requires optimizations:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume | 500 mL–2 L | 100–1,000 L |
| Temperature Control | Ice baths | Jacketed reactors |
| Purification | Column chromatography | Crystallization or distillation |
| Yield | 70–80% | 65–75% (due to scale losses) |
Industrial processes prioritize cost-effective solvents (e.g., toluene over THF) and automated bromination systems to minimize side reactions.
Purification and Quality Control
Chromatographic Purification
Crystallization
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Challenges and Troubleshooting
Common Issues
Yield Optimization Strategies
| Step | Optimization | Yield Improvement |
|---|---|---|
| Etherification | Use ultrasound-assisted mixing | +10–15% |
| Bromination | Slow addition of PBr₃ at –10°C | +5–8% |
| Reagent | Hazard | Handling |
|---|---|---|
| PBr₃ | Corrosive, moisture-sensitive | Use under inert atmosphere, fume hood |
| NaH | Flammable, reactive with water | Store under mineral oil, handle dry |
| 3,5-Dimethoxybenzyl bromide | Irritant | Wear gloves and eye protection |
Applications in Further Synthesis
The bromide serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide undergoes nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in synthesizing derivatives with potential pharmacological activities.
- Reactivity Studies : Researchers utilize 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide to study nucleophilic substitution mechanisms and the effects of substituents on reaction pathways.
Biology
- Biological Activity Exploration : The compound is employed in biological research to investigate the effects of various substituents on biological activity. This includes studies on enzyme interactions and receptor binding affinities.
- Drug Development : It has potential applications in developing new therapeutic agents targeting cancer and inflammatory diseases due to its structural features that may enhance biological activity.
Medicine
- Synthesis of Bioactive Compounds : this compound is used in synthesizing molecules that exhibit anti-cancer, anti-inflammatory, or antimicrobial properties. Its derivatives are being explored for their therapeutic potential in treating various diseases.
- Pharmacological Studies : The compound's ability to modify biological pathways makes it a candidate for pharmacological studies aimed at discovering novel drug candidates.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique structural properties allow for the development of high-performance materials with specific functionalities.
- Material Science Applications : The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in creating polymeric materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide involves its interaction with specific molecular targets . The bromide group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds . This compound can also undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
2,6-Dimethoxybenzyl Bromide
- Bond Lengths & Torsion Angles : Compared to unsubstituted benzyl bromide, 2,6-dimethoxybenzyl bromide exhibits lengthened ring-CH₂ (1.538 Å vs. 1.506 Å) and CH₂-Br bonds (1.989 Å vs. 1.970 Å) . The torsion angle (C–CH₂–Br) is closer to 90° (83.9° vs. 70.5° in unsubstituted benzyl bromide), reflecting steric hindrance from ortho-methoxy groups .
- Isomer-Specific Variations : The 3,5-dimethoxy isomer (as in the target compound) shows discrepancies in crystallographic data between powder diffraction (bond lengths: 1.55 Å for ring-CH₂) and single-crystal studies (1.52 Å), likely due to systematic errors in powder methods .
3,5-Bis(trifluoromethyl)benzyl Bromide
- Electron-Withdrawing Effects : The trifluoromethyl groups induce strong electron withdrawal, shortening the CH₂-Br bond (1.965 Å) compared to methoxy derivatives. This enhances electrophilicity, making it reactive in nucleophilic substitutions .
- Molecular Weight: Lower molecular weight (307.03 g/mol) vs. the target compound (1047.97 g/mol), favoring volatility and solubility in non-polar solvents .
Dendritic Analogs
- 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide : A second-generation dendron with a molecular weight of 1047.97 g/mol. Its extended structure increases steric bulk (PSA = 129.22 Ų) and reduces solubility in polar solvents. The bromine atom remains accessible for coupling reactions, critical in dendrimer synthesis .
Physicochemical Properties
| Property | 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide | 2,6-Dimethoxybenzyl Bromide | 3,5-Bis(trifluoromethyl)benzyl Bromide |
|---|---|---|---|
| Molecular Weight (g/mol) | 1047.97 | 245.09 | 307.03 |
| Density (g/cm³) | 1.279 | 1.32 (estimated) | 1.62 |
| Boiling Point (°C) | 1043.4 (760 mmHg) | 285 (decomposes) | 220–225 |
| Solubility | Limited in polar solvents (DMSO, DMF) | Soluble in CH₂Cl₂, THF | Soluble in ether, CHCl₃ |
| Reactivity | Moderate (steric hindrance) | High (ortho-methoxy effects) | Very high (electron withdrawal) |
Biological Activity
Overview
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (C25H27BrO6) is a synthetic organic compound notable for its diverse biological activities. This compound is primarily used as an intermediate in organic synthesis and has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. The molecular weight of this compound is approximately 503.39 g/mol.
The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzyl alcohol with brominating agents such as phosphorus tribromide or hydrobromic acid. Its reactivity is characterized by nucleophilic substitution reactions due to the presence of the bromide group, which can be replaced by various nucleophiles like amines or thiols.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives based on similar scaffolds have shown significant inhibitory effects against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for some derivatives were reported as low as 2.93 µM, indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| Doxorubicin | MCF-7 | 4.30 ± 0.84 |
| 12d | A-549 | 13.92 ± 1.21 |
These findings suggest that modifications in the substituent groups can significantly enhance biological activity, potentially leading to the development of new anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit significant activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific molecular targets within cancer cells and pathogens. Molecular docking studies have suggested binding affinities to key enzymes involved in cell proliferation and apoptosis pathways .
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to this bromide derivative:
- Study on Anticancer Activity : A study evaluated the effects of a series of indolin-2-one derivatives on MCF-7 and A-549 cell lines, revealing that certain structural modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin .
- Antimicrobial Screening : Another research effort assessed various derivatives for their antimicrobial potential, demonstrating promising results against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide with high purity?
- Methodology : Multi-step alkylation reactions are commonly employed. For example, starting with 3,5-dihydroxybenzyl alcohol, sequential protection of hydroxyl groups using 3,5-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) can yield the precursor alcohol. Final bromination with PBr₃ or HBr/AcOH ensures conversion to the bromide .
- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for achieving >97% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and benzyloxy groups) and bromine incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₅H₂₇BrO₆, exact mass 502.07796) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>97% by area) .
Q. What are the optimal storage conditions to ensure compound stability?
- Storage Guidelines : Store at 0–10°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Stability Tests : Periodic HPLC analysis after 6–12 months can detect degradation products (e.g., alcohol derivatives from bromide hydrolysis) .
Advanced Research Questions
Q. How can this compound be utilized as an alkylating agent in complex organic syntheses?
- Applications : It serves as a benzylating agent in nucleophilic substitutions (e.g., forming ethers with phenols or amines). For example, in dendrimer synthesis, its multiple reactive sites enable branching .
- Optimization : Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity. Monitor reaction temperature (60–80°C) to balance yield and side reactions .
Q. What strategies mitigate low yields during bromination of the precursor alcohol?
- Troubleshooting :
- Excess Reagent : Use 1.2–1.5 equivalents of PBr₃ to drive the reaction to completion.
- Moisture Control : Strict anhydrous conditions (e.g., molecular sieves) prevent HBr formation, which can reduce yields .
- Workup : Quench with ice-water and extract with dichloromethane to isolate the product efficiently .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Studies :
- Thermal Stability : TGA analysis shows decomposition >200°C, making it stable for most lab reactions .
- pH Sensitivity : Hydrolysis accelerates in aqueous basic conditions (pH >9), forming the alcohol derivative. Use buffered neutral conditions for aqueous-phase reactions .
Q. What advanced analytical methods validate its use in polymer or dendrimer synthesis?
- Techniques :
- Size-Exclusion Chromatography (SEC) : To monitor molecular weight distribution in polymeric products.
- MALDI-TOF MS : For precise determination of dendrimer branching efficiency .
Q. What safety protocols are essential for handling this bromide in large-scale reactions?
- Safety Measures :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
